Technical Synthesis Guide: N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide
Technical Synthesis Guide: N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide
Executive Summary & Strategic Route Selection
Target Molecule: N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (CAS: 909361-84-8) Molecular Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol Core Class: N,N-disubstituted aryl amide / Phenolic amide.[1]
This guide details the synthesis of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide, a structural analog often investigated for sensory (cooling/warming) or pharmacological activity. The synthesis presents a specific chemoselective challenge: distinguishing between the nucleophilic nitrogen (aniline) and the nucleophilic oxygen (phenol).
Route Evaluation
Two primary retrosynthetic disconnections were analyzed:
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Route A (N-Alkylation of Amide): Acylation of 2-amino-4-methylphenol followed by N-ethylation.
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Critical Flaw: N-alkylation of secondary amides requires strong bases (e.g., NaH) that will deprotonate the phenolic hydroxyl (pKa ~10), leading to competitive O-alkylation and complex mixtures.
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Route B (Acylation of Secondary Amine): N-ethylation of 2-amino-4-methylphenol followed by acylation.
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Selected Pathway: This route allows for controlled mono-ethylation using reductive amination. The subsequent acylation step may produce N,O-diacylated byproducts, but these are easily corrected via selective alkaline hydrolysis, making this the most robust and scalable protocol.
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Retrosynthetic Analysis & Pathway Visualization
The synthesis is broken down into two linear steps:
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Reductive Amination: Conversion of 2-amino-4-methylphenol to N-ethyl-2-amino-4-methylphenol.
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Acylation & Chemoselective Workup: Conversion of the secondary amine to the target amide using propionyl chloride, with a hydrolysis step to cleave any transient phenolic esters.
Figure 1: Stepwise synthesis pathway emphasizing the corrective hydrolysis step for high purity.
Detailed Experimental Protocols
Step 1: Synthesis of N-Ethyl-2-amino-4-methylphenol
Objective: Selective mono-ethylation of the aniline nitrogen. Direct alkylation with ethyl halides is discouraged due to the risk of over-alkylation (quaternary salts) and O-alkylation. Reductive amination offers superior control.
Reagents:
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2-Amino-4-methylphenol (1.0 eq)
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Acetaldehyde (1.1 eq)
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Sodium Triacetoxyborohydride (STAB) (1.5 eq)
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Acetic Acid (1.0 eq)
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Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Protocol:
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Imine Formation: In a dry round-bottom flask under nitrogen atmosphere, dissolve 2-amino-4-methylphenol (10 g, 81 mmol) in DCE (150 mL). Add Acetic Acid (4.6 mL) followed by Acetaldehyde (3.9 g, 89 mmol) dropwise at 0°C.
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Equilibration: Allow the mixture to stir at room temperature for 30 minutes to ensure imine formation.
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Reduction: Cool the mixture back to 0°C. Add Sodium Triacetoxyborohydride (25.8 g, 121 mmol) portion-wise over 20 minutes. Caution: Gas evolution.
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Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 7:3). The starting aniline spot should disappear.
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Quench: Quench the reaction with saturated aqueous NaHCO₃ solution until pH ~8.
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Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: The crude oil is typically pure enough for the next step. If necessary, purify via short silica plug filtration.
Step 2: Acylation and Selective Hydrolysis
Objective: Formation of the amide bond.[2] Since the phenol group is unprotected, some O-acylation (ester formation) will occur. The protocol includes a "saponification workup" to selectively cleave the ester while leaving the robust amide bond intact.
Reagents:
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N-Ethyl-2-amino-4-methylphenol (from Step 1) (1.0 eq)
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Propionyl Chloride (1.2 eq)
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Triethylamine (Et₃N) (2.0 eq)[3]
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Solvent: Dichloromethane (DCM)
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Hydrolysis Agent: 1M NaOH (aq) / Methanol
Protocol:
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Acylation: Dissolve the N-ethyl intermediate (approx. 81 mmol) in anhydrous DCM (200 mL). Add Triethylamine (22.5 mL, 162 mmol) and cool to 0°C.
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Addition: Add Propionyl Chloride (8.5 mL, 97 mmol) dropwise over 30 minutes. Maintain temperature below 5°C to minimize exotherms.
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Reaction: Warm to room temperature and stir for 2 hours. TLC will likely show two spots: the Target Amide and the N,O-Diacylated byproduct.
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In-Situ Hydrolysis (The Critical Step): Concentrate the reaction mixture to remove excess DCM and propionyl chloride. Redissolve the residue in Methanol (100 mL).
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Base Treatment: Add 1M NaOH (50 mL) and stir vigorously at room temperature for 30–60 minutes.
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Workup: Acidify carefully with 1M HCl to pH ~4-5 (to protonate the phenol). Extract with Ethyl Acetate (3 x 75 mL).
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Washing: Wash the organic layer with saturated NaHCO₃ (to remove propionic acid) and then brine.
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Isolation: Dry over MgSO₄ and concentrate to yield the crude target.
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Crystallization: Recrystallize from Hexane/Ethyl Acetate or Isopropyl Ether to obtain off-white crystals.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signatures must be confirmed.
| Technique | Parameter | Expected Signature | Structural Assignment |
| ¹H NMR | δ 1.0 - 1.2 ppm | Triplet (3H) & Triplet (3H) | Methyls of N-Ethyl and Propionyl groups |
| δ 2.1 - 2.3 ppm | Quartet (2H) | Methylene of Propionyl group (-CO-CH₂-) | |
| δ 2.3 ppm | Singlet (3H) | Aryl Methyl (-CH₃) at position 5 | |
| δ 3.6 - 4.0 ppm | Broad Quartet (2H) | N-Methylene (-N-CH₂-CH₃) | |
| δ 6.7 - 7.1 ppm | Multiplets (3H) | Aromatic protons (1,2,4-substitution pattern) | |
| δ 9.0 - 9.5 ppm | Broad Singlet (1H) | Phenolic Hydroxyl (-OH) | |
| LC-MS | m/z | 208.28 [M+H]⁺ | Protonated molecular ion |
Note on NMR Rotamers: N,N-disubstituted amides often exhibit rotameric isomerism due to restricted rotation around the C-N amide bond. This may cause peak broadening or doubling of signals (especially the ethyl and propionyl groups) in the ¹H NMR spectrum at room temperature.
Safety & Handling
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2-Amino-4-methylphenol: Known skin sensitizer and irritant. Handle in a fume hood.
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Propionyl Chloride: Highly corrosive and lachrymator. Reacts violently with water. All glassware must be dry.
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Sodium Triacetoxyborohydride: Generates hydrogen gas upon reaction; ensure adequate venting.
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Reaction Exotherms: The acylation step is exothermic; strict temperature control (0°C) is required to prevent runaway reactions or tar formation.
References
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PubChem. (n.d.).[6] N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide (Compound Summary). National Library of Medicine. Retrieved February 1, 2026, from [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol reference for Step 1).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for chemoselective hydrolysis of esters vs amides).
Sources
- 1. 909361-84-8 CAS MSDS (N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103435494A - Preparation method of N-ethyl cyclohexylamine - Google Patents [patents.google.com]
- 5. CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]
- 6. N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide | C16H17NO2 | CID 882909 - PubChem [pubchem.ncbi.nlm.nih.gov]
